molecular formula C11H13NO7 B016726 2-Nitrophenyl b-D-xylopyranoside CAS No. 10238-27-4

2-Nitrophenyl b-D-xylopyranoside

Cat. No. B016726
CAS RN: 10238-27-4
M. Wt: 271.22 g/mol
InChI Key: YPQCLGUTGDQYNI-DQDDRIPDSA-N
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Description

2-Nitrophenyl b-D-xylopyranoside is a phenolic compound with a molecular weight of 271.23 . It is a pale yellow needle-like substance and is used as a chromogenic substrate for β-xylosidase .


Molecular Structure Analysis

The molecular formula of 2-Nitrophenyl b-D-xylopyranoside is C11H13NO7 . The InChI code for the compound is 1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2/t7-,9+,10-,11+/m1/s1 .


Physical And Chemical Properties Analysis

2-Nitrophenyl b-D-xylopyranoside is a pale yellow needle-like substance . It should be stored at 0-8°C .

Scientific Research Applications

Enzyme Activity Assay

2-Nitrophenyl b-D-xylopyranoside is used in enzyme activity assays, particularly for β-xylosidase . The compound is used as a substrate in these assays, allowing researchers to measure the activity of the enzyme .

Study of Xylose Transporters

The compound is used in studies of xylose transporters in yeast cells . By comparing the activity of β-xylosidase using 2-Nitrophenyl b-D-xylopyranoside in intact, intracellular, and extracellular yeast cells, researchers can gain insights into the efficiency of xylose transportation .

Biomass-Derived Molecules Development

In recent years, 2-Nitrophenyl b-D-xylopyranoside has attracted renewed interest due to the development of biomass-derived molecules . The β-xylopyranose motif, which is widely distributed in the plant kingdom, is an important component of these molecules .

Proteoglycan Structure Studies

D-xylose, which is an unusual carbohydrate in mammalian cells, is only present in the structures of proteoglycans . 2-Nitrophenyl b-D-xylopyranoside, being a derivative of D-xylose, can be used in studies of these structures .

Interaction Mechanisms Study

2-Nitrophenyl b-D-xylopyranoside is a synthetic sugar derivative that can be used to study the interaction mechanisms between enzymes, proteins, and carbohydrates . This makes it a valuable tool in life science research .

Heparan Sulfate Proteoglycan (HSPG) Biosynthesis

4-Nitrophenyl β-D-xylopyranoside, a similar compound to 2-Nitrophenyl b-D-xylopyranoside, has been used in the pharmaceutical inhibition of heparan sulfate proteoglycan (HSPG) biosynthesis . It’s plausible that 2-Nitrophenyl b-D-xylopyranoside could have similar applications.

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

(2S,3R,4S,5R)-2-(2-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2/t7-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQCLGUTGDQYNI-DQDDRIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00907449
Record name 2-Nitrophenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl b-D-xylopyranoside

CAS RN

10238-27-4
Record name o-Nitrophenyl β-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10238-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrophenyl beta-D-xylopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nitrophenyl β-D-xylopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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